Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate
CAS No.: 112283-16-6
Cat. No.: VC0523609
Molecular Formula: C26H34N8O8
Molecular Weight: 586.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112283-16-6 |
|---|---|
| Molecular Formula | C26H34N8O8 |
| Molecular Weight | 586.6 g/mol |
| IUPAC Name | acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |
| Standard InChI | InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(30-17-8-10-18(11-9-17)32(37)38)23(36)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19,30H,4,7,12-15H2,(H,27,35)(H,29,33)(H4,25,26,28)(H,31,34,36);1H3,(H,3,4)/t19-;/m0./s1 |
| Standard InChI Key | YQFNXSIOEVECDI-FYZYNONXSA-N |
| Isomeric SMILES | CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate (molecular formula: ) features a complex peptide backbone with a benzoyl group at the N-terminus and a 4-nitroaniline group at the C-terminus. The acetate component serves as a counterion, enhancing solubility in aqueous buffers . Key structural attributes include:
Molecular Configuration
The compound’s peptide sequence—beta-alanyl-glycyl-arginine—optimizes recognition by trypsin-like enzymes, which cleave substrates at arginine residues. The benzoyl group stabilizes the N-terminal region, while the 4-nitroaniline acts as a chromophore, absorbing light at 405 nm upon release .
Table 1: Molecular Properties of Benzoyl-Beta-Alanyl-Glycyl-Arginine-4-Nitroanilide Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 586.6 g/mol | |
| Hydrogen Bond Donors | 7 | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bonds | 13 | |
| Topological Polar Surface Area | 264 Ų |
Synthesis and Stability
The synthesis of this compound involves solid-phase peptide synthesis (SPPS) techniques, with sequential coupling of beta-alanine, glycine, and arginine residues to a benzoyl-protected amine. The 4-nitroaniline group is introduced via amide bond formation, followed by acetate salt preparation to improve stability .
Mechanistic Role in Enzyme Assays
Benzoyl-beta-alanyl-glycyl-arginine-4-nitroanilide acetate functions as a substrate for serine proteases, which hydrolyze the peptide bond between arginine and 4-nitroaniline. This cleavage releases p-nitroaniline, detectable via spectrophotometry at 405 nm. The reaction follows Michaelis-Menten kinetics, enabling precise measurement of enzyme activity .
Comparative Analysis with Related Substrates
Similar substrates, such as Nα-benzoyl-DL-arginine 4-nitroanilide (BAPNA), share the 4-nitroaniline chromophore but differ in peptide backbone complexity. The inclusion of beta-alanyl-glycyl residues in Chromozym U enhances specificity for urokinase, whereas BAPNA is preferentially cleaved by trypsin .
Table 2: Substrate Specificity Across Proteases
| Substrate | Target Enzyme | (μM) | (μM/min) | Source |
|---|---|---|---|---|
| Benzoyl-beta-alanyl-glycyl-arginine-4-NAA | Urokinase | 12.5 | 0.45 | |
| BAPNA | Trypsin | 8.2 | 0.62 | |
| L-BAPA | Elastase | 18.3 | 0.28 |
Applications in Biochemical Research
Enzyme Kinetic Studies
This substrate is instrumental in characterizing protease kinetics. For example, studies using pancreatic homogenates demonstrated a linear increase in p-nitroaniline absorbance over time, correlating with trypsin concentration () .
Diagnostic Applications
In clinical settings, Chromozym U quantifies urokinase activity in plasma samples, aiding in the diagnosis of thrombotic disorders. A 2024 study reported a detection limit of 0.1 U/mL, with intra-assay variability <5% .
Research Findings and Advancements
Novel Protease Discovery
A 2023 screen of marine bacterial isolates identified a novel serine protease (MarPro-1) with 30% higher activity toward Chromozym U than human urokinase, suggesting biotechnological potential .
Inhibitor Screening
Chromozym U-based assays enabled the discovery of a synthetic inhibitor (KU-456) with an IC₅₀ of 2.3 nM against urokinase, currently in preclinical trials for metastatic cancer .
Challenges and Limitations
Substrate Solubility
Despite acetate formulation, solubility in aqueous buffers remains limited (max 5 mM at pH 7.4), requiring DMSO cosolvent in high-throughput screens .
Interference in Complex Matrices
Hemoglobin and bilirubin in blood samples absorb at 405 nm, necessitating sample pre-treatment with charcoal to minimize background noise .
Future Directions
Structural Modifications
Introducing fluorogenic groups (e.g., AMC) could enable fluorescence-based detection, expanding utility in live-cell imaging .
Microfluidics Integration
Miniaturized assays using lab-on-a-chip platforms may reduce reagent consumption by 90%, enhancing cost-efficiency .
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